Cas no 2746-25-0 (4-Methoxybenzyl bromide)
4-Methoxybenzyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 1-(BROMOMETHYL)-4-METHOXYBENZENE
- METHOXYBENZYLBROMIDE(4-)
- 4-MethoxybenzylBromide4-Methoxybenzylbromide
- 1-(Bromomethyl)-4-methoxybenzene (4-(Bromomethyl)anisole
- 1-Bromomethyl-4-methoxybenzene
- 4-bromo-methylanisole
- para-methoxy benzyl bromide
- Anisole,p-(bromomethyl)- (6CI,7CI,8CI)
- (4-Bromomethylphenoxy)methane
- (4-Methoxyphenyl)methyl bromide
- 1,4-Methoxybromomethylbenzene
- 4-(Bromomethyl)anisole
- 4-Methoxy-1-(bromomethyl)benzene
- 4-Methoxybenzyl bromide
- p-(Bromomethyl)anisole
- p-Methoxybenzyl bromide
- Benzene, 1-(bromomethyl)-4-methoxy-
- 4-Methoxybenzylbromide
- 1-bromomethyl-4-methoxy-benzene
- 4-(bromomethyl)-1-methoxybenzene
- GIGRWGTZFONRKA-UHFFFAOYSA-N
- 1-(bromomethyl)-4-methoxy-benzene
- PMBBr
- 4-bromomethylanisole
- zlchem 491
- p-methoxybenzylbromide
- 4-(bromomethyl)anisol
- 4-methoxy benzylbromide
- PubChem15882
- 4-methoxy-benzylbromide
- paramethoxybenzyl bromide
- AM81634
- InChI=1/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H
- MFCD00800380
- 1-(Bromomethyl)-4-methoxybenzene stabilized with K2CO3
- 1-(BROMOMETHYL)-4-METHOXYBENZENE(CONTAINS 5% POTASSIUM CARBONATE AS STABILIZER)
- 4-Methoxybenzyl bromide, >=90% (GC)
- 4-(methoxy)benzyl bromide
- J-503512
- 4-Methoxybenzyl bromide (5% K2CO3 stabilizer)
- 2746-25-0
- para-methoxybenzyl bromide
- SCHEMBL2883
- 1-bromomethyl 4-methoxy-benzene
- FT-0601823
- para-Methoxybenzylbromide
- DTXSID50181878
- AMY28673
- A22356
- 4-methoxyphenyl methylbromide
- CS-W001082
- 4-methoxy-benzyl bromide
- NS00028309
- AKOS000118048
- 4-methoxy benzyl bromide
- STR07127
- DB-006862
-
- MDL: MFCD00800380
- Inchi: 1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
- InChI Key: GIGRWGTZFONRKA-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 199.98400
- Monoisotopic Mass: 199.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.379
- Boiling Point: 91 ºC (1 mmHg)
- Flash Point: >230 °F
- Refractive Index: 1.5780
- PSA: 9.23000
- LogP: 2.59010
- Solubility: Not determined
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
4-Methoxybenzyl bromide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:1
- Hazard Category Code: R34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methoxybenzyl bromide Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Methoxybenzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M330663-50mg |
4-Methoxybenzyl Bromide |
2746-25-0 | 50mg |
$64.00 | 2023-05-17 | ||
| TRC | M330663-100mg |
4-Methoxybenzyl Bromide |
2746-25-0 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | M330663-250mg |
4-Methoxybenzyl Bromide |
2746-25-0 | 250mg |
$110.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97340-1g |
1-(Bromomethyl)-4-methoxybenzene |
2746-25-0 | 1g |
¥58.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97340-5g |
1-(Bromomethyl)-4-methoxybenzene |
2746-25-0 | 5g |
¥148.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97340-25g |
1-(Bromomethyl)-4-methoxybenzene |
2746-25-0 | 25g |
¥448.0 | 2021-09-08 | ||
| Apollo Scientific | OR16607-1g |
4-Methoxybenzyl bromide |
2746-25-0 | tech | 1g |
£37.00 | 2024-05-25 | |
| Apollo Scientific | OR16607-5g |
4-Methoxybenzyl bromide |
2746-25-0 | tech | 5g |
£170.00 | 2024-05-25 | |
| Apollo Scientific | OR16607-25g |
4-Methoxybenzyl bromide |
2746-25-0 | tech | 25g |
£595.00 | 2024-05-25 | |
| eNovation Chemicals LLC | D379150-25g |
4-Methoxybenzyl bromide |
2746-25-0 | 95% | 25g |
$280 | 2024-05-24 |
4-Methoxybenzyl bromide Suppliers
4-Methoxybenzyl bromide Related Literature
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Dominik Dreier,Mirta Resetar,Veronika Temml,Lukas Rycek,Nicolas Kratena,Michael Schnürch,Daniela Schuster,Verena M. Dirsch,Marko D. Mihovilovic Org. Biomol. Chem. 2018 16 7019
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Daohong Yu,Wai-Pong To,Glenna So Ming Tong,Liang-Liang Wu,Kaai-Tung Chan,Lili Du,David Lee Phillips,Yungen Liu,Chi-Ming Che Chem. Sci. 2020 11 6370
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Yuma Otake,Jason D. Williams,Juan A. Rincón,Oscar de Frutos,Carlos Mateos,C. Oliver Kappe Org. Biomol. Chem. 2019 17 1384
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Panduka B. Koswatta,Carl J. Lovely Nat. Prod. Rep. 2011 28 511
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Qiuming Liang,Trevor Janes,Xhoana Gjergji,Datong Song Dalton Trans. 2016 45 13872
Additional information on 4-Methoxybenzyl bromide
4-Methoxybenzyl bromide (CAS No. 2746-25-0): A Versatile Intermediate in Modern Chemical Synthesis
4-Methoxybenzyl bromide, with the chemical formula C7H7BrO and CAS number 2746-25-0, is a significant intermediate in the field of organic synthesis. Its molecular structure features a benzyl group substituted with a methoxy group and a bromine atom, making it a valuable reagent in pharmaceuticals, agrochemicals, and material science. The compound's unique reactivity stems from the presence of both electron-donating and electron-withdrawing groups, which facilitate various chemical transformations.
The utility of 4-Methoxybenzyl bromide in synthetic chemistry is underscored by its role as a protecting group for alcohols and a coupling agent in peptide synthesis. In recent years, advancements in synthetic methodologies have highlighted its importance in constructing complex molecular architectures. For instance, the compound has been employed in the synthesis of biologically active molecules, where its ability to form stable intermediates is crucial.
One of the most notable applications of 4-Methoxybenzyl bromide is in the pharmaceutical industry. It serves as a key intermediate in the production of various therapeutic agents. The methoxy group enhances the compound's solubility and stability, making it an ideal candidate for further functionalization. Recent studies have demonstrated its use in the synthesis of antiviral and anticancer drugs, where its structural features contribute to the efficacy of the final products.
In addition to pharmaceutical applications, 4-Methoxybenzyl bromide plays a pivotal role in agrochemical research. Its derivatives have been explored as potential pesticides and herbicides due to their ability to interact with biological targets effectively. The bromine atom in its structure allows for further modifications, enabling chemists to tailor the compound for specific applications. This flexibility has made it a preferred choice for researchers seeking novel agrochemical solutions.
The synthesis of 4-Methoxybenzyl bromide typically involves the bromination of anisole (methyl phenyl ether) or through other organic transformations that introduce the desired functional groups. Modern synthetic techniques have improved the efficiency and yield of these processes, making 4-Methoxybenzyl bromide more accessible for industrial use. Researchers have also developed greener methods for its production, aligning with global efforts to reduce environmental impact.
The compound's reactivity has been further exploited in material science applications. For example, it has been used in the synthesis of polymers and coatings where its structural properties contribute to enhanced material performance. The ability to incorporate 4-Methoxybenzyl bromide into these materials improves their durability and functionality, making them suitable for high-performance applications.
In conclusion, 4-Methoxybenzyl bromide (CAS No. 2746-25-0) is a multifaceted intermediate with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new uses for this compound, its significance in modern chemical synthesis is likely to grow even further.
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